8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
Benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)methanone is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the condensation of an aldehyde with an aromatic primary amine, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as crystallization and purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets and pathways within biological systems. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide: This compound shares a similar dioxol structure and is used in nonlinear optical materials.
(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide: Another compound with a similar core structure, studied for its optical properties.
Uniqueness
What sets 8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in scientific research and industry .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(16-11-2-1-3-12(16)6-5-11)10-4-7-13-14(8-10)19-9-18-13/h1-2,4,7-8,11-12H,3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBHSHLRZBXREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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